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Compound of Interest

Compound Name: Methyl 3-amino-6-bromopicolinate

Cat. No.: B1389408

An In-Depth Technical Guide to Methyl 3-amino-6-bromopicolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-6-bromopicolinate is a substituted pyridine derivative that has emerged as a
crucial building block in medicinal chemistry and organic synthesis. Its unique trifunctional
structure—comprising a pyridine core, an amino group, a bromine atom, and a methyl ester—
offers multiple reaction sites for constructing complex molecular architectures. This guide
provides a comprehensive overview of its physical and chemical properties, a detailed
synthesis protocol, characterization data, and its applications as a key intermediate in the
development of pharmacologically active compounds, particularly kinase inhibitors.

Physicochemical and Computational Properties

Methyl 3-amino-6-bromopicolinate is a solid at room temperature, and its stability is
enhanced when stored under refrigerated conditions and protected from light.[1][2] While
extensive experimental data on certain physical properties is not widely published, a summary
of its known and computationally predicted characteristics is presented below.

Table 1: Physicochemical Properties of Methyl 3-amino-6-bromopicolinate
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Property Value Source
CAS Number 866775-09-9 [1]
Molecular Formula C7H7BrN202 [1]
Molecular Weight 231.05 g/mol [1]

methyl 3-amino-6-
IUPAC Name . [1]
bromopyridine-2-carboxylate

Physical Form Solid [1]

) ) Not experimentally reported in
Melting Point _ [31[4]
the literature.

Boiling Point 353.4 £ 37.0 °C (Predicted) [5]

- Not experimentally reported in
Solubility ] [3]
the literature.

N 2-8°C, keep in dark place, inert
Storage Conditions [1]
atmosphere.

Table 2: Computational Data

Parameter Value Source

Topological Polar Surface Area

65.21 A2 [6]
(TPSA)
LogP (Octanol-Water Partition

1.2129 [6]
Coeff.)
Hydrogen Bond Acceptors 4 [6]
Hydrogen Bond Donors 1 [6]
Rotatable Bonds 1 [6]

Synthesis and Purification Protocol
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The synthesis of Methyl 3-amino-6-bromopicolinate is authoritatively described in the patent
literature, primarily through the regioselective bromination of its precursor, methyl 3-
aminopicolinate. The following protocol is adapted from the procedure detailed in patent
US20170190713A1.[2]

Causality and Experimental Rationale

The choice of N-bromosuccinimide (NBS) as the brominating agent is critical. NBS is an
electrophilic brominating agent that is highly effective for halogenating electron-rich aromatic
rings, such as an aminopyridine. The amino group at the 3-position activates the pyridine ring
towards electrophilic substitution. The reaction is performed at a low temperature initially to
control the reaction rate and selectivity, preventing potential side reactions. Acetonitrile (MeCN)
is selected as the solvent due to its ability to dissolve the starting materials and its relative
inertness under the reaction conditions. The product precipitates from the reaction mixture
upon formation, which provides a straightforward and efficient method of initial purification via
filtration.

Detailed Step-by-Step Methodology

¢ Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer and a nitrogen
inlet, dissolve methyl 3-aminopicolinate (1.0 eq., e.g., 50 g, 328 mmol) in acetonitrile (e.g.,
600 mL).

e Cooling: Cool the resulting solution to 0°C using an ice-water bath. This step is crucial for
controlling the exothermicity of the bromination reaction.

e Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (1.03 eq., e.g., 60 g, 337
mmol) to the cooled solution in portions. Maintaining the temperature at 0°C during the
addition prevents the formation of over-brominated byproducts.

» Reaction: After the complete addition of NBS, allow the reaction mixture to warm to 15°C and
stir for 16 hours. The progress of the reaction can be monitored by Thin Layer
Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

« |solation of Product: Upon completion of the reaction, a precipitate will have formed. Collect
the solid product by filtration.
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 Purification: Wash the collected solid with a cold solvent (such as acetonitrile or diethyl ether)
to remove any residual starting materials or soluble impurities. The resulting solid is methyl
3-amino-6-bromopicolinate.[2] Further purification, if necessary, can be achieved by

recrystallization or silica gel column chromatography.

Synthesis Workflow Diagram
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Starting Materials

Methyl 3-aminopicolinate Acetonitrile (Solvent) N-Bromosuccinimide (NBS)

Reactign Process

1. Dissolve in MeCN

2. Cool to 0°C

3. Add NBS portionwise

4. Stir at 15°C for 16h

Workup & Purification

5. Filter Precipitate

6. Wash Solid

Final Product:
Methyl 3-amino-6-bromopicolinate

Click to download full resolution via product page

Caption: Workflow for the synthesis of Methyl 3-amino-6-bromopicolinate.
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Spectroscopic Characterization

The structural integrity and purity of Methyl 3-amino-6-bromopicolinate are typically
confirmed using standard spectroscopic techniques, most notably Nuclear Magnetic
Resonance (NMR).

1H-NMR Spectroscopy

The proton NMR spectrum provides a definitive fingerprint of the molecule. The expected
signals correspond to the protons on the pyridine ring, the amine group, and the methyl ester.

Table 3: 1H-NMR Data for Methyl 3-amino-6-bromopicolinate (Solvent: CDCls, Frequency:
300 MHz)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
7.32 Doublet (d) 1H Pyridine C4-H
6.93 Doublet (d) 1H Pyridine C5-H
5.81 Broad Singlet (br s) 2H -NH:z
3.94 Singlet (s) 3H -OCHs

Source: Data adapted from analytical information provided by Career Henan Chemica Co.[7]
Interpretation:

e The two doublets at 7.32 and 6.93 ppm are characteristic of two adjacent protons on a
pyridine ring.

e The broad singlet at 5.81 ppm is typical for amine (-NH2) protons, which often exhibit broad
signals due to quadrupole broadening and exchange.

e The sharp singlet at 3.94 ppm, integrating to three protons, is unequivocally assigned to the
methyl group of the ester functionality.
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Chemical Reactivity and Applications in Drug
Discovery

Methyl 3-amino-6-bromopicolinate is a versatile intermediate primarily due to the reactivity of
the bromine atom at the 6-position of the pyridine ring. This site is highly susceptible to
palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of
substituents.

Key Reactivity: Palladium-Catalyzed Cross-Coupling

The C-Br bond at the 6-position is the most synthetically useful handle on the molecule. It
readily participates in reactions such as:

e Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
e Negishi Coupling: Reaction with organozinc reagents to form C-C bonds.[8]

e Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Application in the Synthesis of PIM Kinase Inhibitors

A prominent application of this intermediate is in the synthesis of Proviral Integration site for
Moloney murine leukemia virus (PIM) kinase inhibitors, a class of molecules investigated for
cancer therapy.[1][6][7][8][9][10] In these syntheses, Methyl 3-amino-6-bromopicolinate
serves as the core scaffold. The bromine atom is typically displaced via a Suzuki coupling
reaction with an appropriate aryl boronic acid to install a key pharmacophoric element.

Synthetic Application Diagram

(Methyl 3-amino-6-bromopicolinate)

Coupled Product
(PIM Kinase Inhibitor Scaffold)

Aryl Boronic Acid
(e.g., 2,6-difluorophenylboronic acid)

Pd Catalyst B
(e.g., Pd(dppf)Cl2)

—_
——
——
—_
-
-
e
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Caption: Use as an intermediate in Suzuki coupling reactions.

Safety and Handling

Methyl 3-amino-6-bromopicolinate is associated with several hazards and requires careful
handling in a laboratory setting.[1][3]

» Hazard Classification: Warning. Hazard statements include H302 (Harmful if swallowed),
H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause
respiratory irritation).[1]

o Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and
eye/face protection.[3]

o Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing
dust. Avoid contact with skin and eyes. Handle in accordance with good industrial hygiene
and safety practices.[3]

o First Aid:
o If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[3]

o If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[3]

o If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison
center or doctor if you feel unwell.[3]

o Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container under an
inert atmosphere.[1]

e Incompatibilities: Avoid contact with strong oxidizing agents.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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